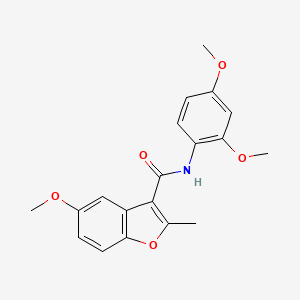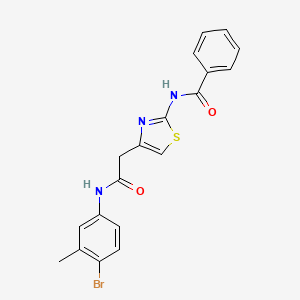
N-(4-(2-((4-bromo-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been studied for its potential pharmacological applications, particularly in combating drug resistance in pathogens and cancer cells .
Métodos De Preparación
The synthesis of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and a substituted aniline.
Reaction Conditions: The mixture of these starting materials is refluxed for 7-8 hours.
Product Isolation: After refluxing, the mixture is cooled and poured into ice-cold water. The resulting product is then filtered, washed with water, and dried.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has been extensively studied for its scientific research applications, including :
Antimicrobial Activity: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Anticancer Activity: It has demonstrated anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay.
Pharmacological Studies: The compound is being investigated for its potential use in developing new therapeutic agents to combat drug resistance in pathogens and cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways . The thiazole nucleus in the compound is known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. Additionally, the compound may exert its effects through other mechanisms, such as inhibiting key enzymes or interfering with cellular signaling pathways.
Comparación Con Compuestos Similares
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can be compared with other thiazole derivatives that exhibit similar biological activities. Some similar compounds include:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A precursor in the synthesis of the target compound.
Thiazole-based Antimicrobials: Other thiazole derivatives known for their antimicrobial properties.
Thiazole-based Anticancer Agents: Compounds with similar structures that have shown anticancer activity.
The uniqueness of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C19H16BrN3O2S |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-9-14(7-8-16(12)20)21-17(24)10-15-11-26-19(22-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Clave InChI |
NFVKVSRIOFKVMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B14974782.png)
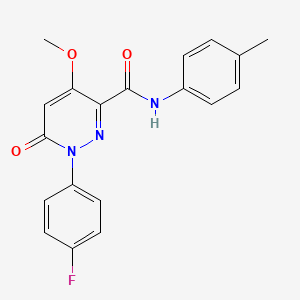
![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14974793.png)
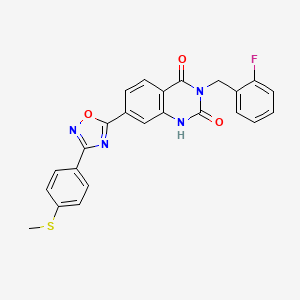
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)
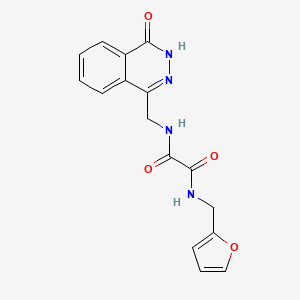
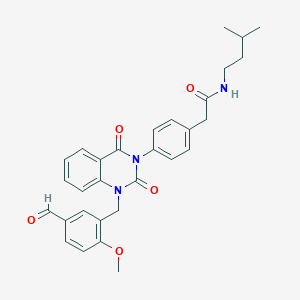
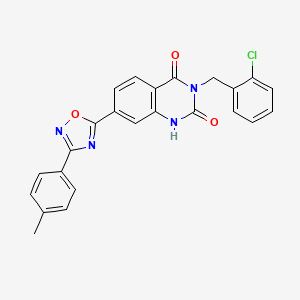
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)
![2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B14974838.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B14974861.png)
![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)
